3,3-Dimethylpiperidin-4-one

Übersicht

Beschreibung

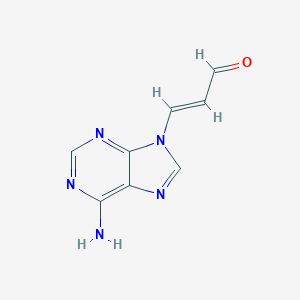

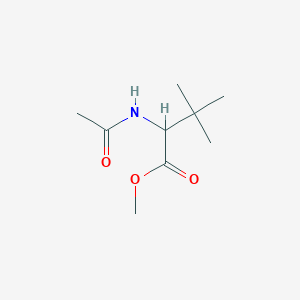

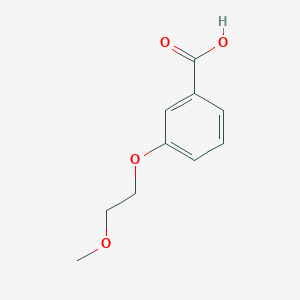

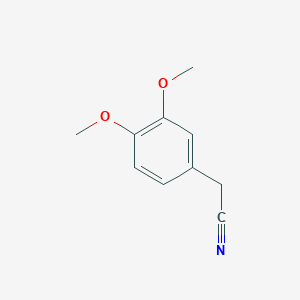

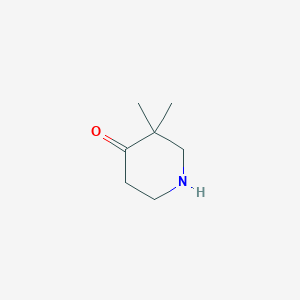

3,3-Dimethylpiperidin-4-one is a chemical compound belonging to the piperidin-4-one family, which is characterized by a six-membered nitrogen-containing ring (piperidine) with a ketone functional group at the fourth position. The presence of two methyl groups at the third position of the ring distinguishes it as a dimethyl derivative. This structure is a key scaffold in various chemical and pharmacological studies due to its relevance in medicinal chemistry and synthetic applications.

Synthesis Analysis

The synthesis of compounds related to 3,3-dimethylpiperidin-4-one often involves multi-step reactions starting from simple precursors. For instance, the synthesis of N-hydroxy-3,3-dimethyl-2,6-diarylpiperidin-4-one thiosemicarbazones involves the formation of the piperidin-4-one ring followed by subsequent functionalization . Similarly, the synthesis of related piperidin-4-ones can involve the use of acyl chlorides and base-mediated cyclization reactions, as seen in the synthesis of N-acyl derivatives . These methods highlight the versatility of the piperidin-4-one core in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of piperidin-4-ones can be elucidated using various spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, the parent compound of N-acyl derivatives prefers to exist in a chair conformation, while the N-acyl piperidin-4-ones exhibit a distorted boat conformation . The detailed structural analysis is crucial for understanding the conformational preferences and reactivity of these molecules.

Chemical Reactions Analysis

Piperidin-4-ones undergo a variety of chemical reactions due to the presence of the reactive ketone group and the nitrogen atom in the ring. For instance, the iodine-mediated rearrangement of tetraarylpiperidin-4-ones leads to the formation of pyrrole derivatives, showcasing the reactivity of the piperidin-4-one scaffold under certain conditions . The ability to undergo such transformations makes these compounds valuable intermediates in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,3-dimethylpiperidin-4-one derivatives are influenced by their molecular structure. The presence of substituents on the piperidine ring can affect properties such as melting points, solubility, and stability. For example, the N-hydroxy-3,3-dimethyl-2,6-diarylpiperidin-4-one derivatives synthesized in one study were characterized by their melting points and spectroscopic data, which are indicative of their physical properties . Additionally, the electronic properties of these compounds can be studied using theoretical calculations, as seen in the investigation of the crystal structure of related compounds .

Relevant Case Studies

Case studies involving 3,3-dimethylpiperidin-4-one derivatives often focus on their biological activities. For instance, certain N-hydroxy-3,3-dimethyl-2,6-diarylpiperidin-4-one derivatives have been evaluated for their antimicrobial activities, with some compounds showing a wide range of antibacterial activities . Another study on N-acyl derivatives of piperidin-4-ones included molecular docking studies to investigate their potential as CHK1 inhibitors, which are relevant in cancer research . These case studies demonstrate the importance of 3,3-dimethylpiperidin-4-one derivatives in the development of new therapeutic agents.

Wissenschaftliche Forschungsanwendungen

Synthesis and Stereochemistry Studies

- 3,3-Dimethylpiperidin-4-one is utilized in the synthesis and stereochemistry analysis of various derivatives. For instance, research has been conducted on the synthesis of diastereoisomeric 1,3-dimethylpiperidin-4-ols and related compounds, revealing insights into their configurations and preferred conformations (Casy & Jeffery, 1972).

Conformational and Biological Studies

- Studies on N-acyl derivatives of 3,3-dimethylpiperidin-4-one have been carried out to understand their conformation and biological effects. Such research includes the design, synthesis, and characterisation of these derivatives, highlighting their potential pharmacological effects (Mohanraj & Ponnuswamy, 2017).

Radioligand Binding Assays

- 3,3-Dimethylpiperidin-4-one derivatives have been synthesized and tested in radioligand binding assays at various receptors. This includes research on novel compounds showing high affinity and selectivity towards specific receptors (Ferorelli et al., 2011).

Conformational Dynamics Research

- The compound has been studied for its conformational dynamics, such as the rates of conformational change and solvent effects on its conformation. This type of research provides valuable insights into the molecular behavior of 3,3-dimethylpiperidin-4-one (Hyun & So, 1997).

Thermochemistry and Stability Analysis

- Research on the thermochemistry and stability of 3,3-dimethylpiperidin-4-one derivatives has been conducted. This includes investigations into the influence of methyl groups on the stability and conformational behavior of the piperidine ring (da Silva et al., 2006).

Synthesis of Crowded N-benzylpiperidones

- Studies have focused on the synthesis of crowded N-benzylpiperidones derived from 3,3-dimethylpiperidin-4-one. These investigations explore the stereochemistry and conformation of these synthesized compounds (Dindulkar et al., 2012).

Semiconducting Coordination Polymers

- Research has been carried out on the use of 3,3-dimethylpiperidine derivatives in creating novel coordination polymers with semiconducting properties. This includes the synthesis of mixed-valence coordination polymers and investigations into their electronic properties (Himoto et al., 2018).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3,3-dimethylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-7(2)5-8-4-3-6(7)9/h8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBPUMSPCLLXRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624241 | |

| Record name | 3,3-Dimethylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dimethylpiperidin-4-one | |

CAS RN |

150668-82-9 | |

| Record name | 3,3-Dimethylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.